molecular formula C9H10N4 B1361733 (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 805179-91-3

(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B1361733
M. Wt: 174.2 g/mol
InChI Key: MMMFKWILXVDBHJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis involves condensing the methyl benzoate and methyl salicylate with various substituents .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structures were also confirmed by spectroscopic techniques like IR, 1D and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve condensation, acylation, cyclization, alkylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques . The 1H NMR and 13C NMR data provide information about the chemical shifts of various atoms in the molecule .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

  • Triazole derivatives, including 5-phenyl-4H-1,2,4-triazoles, have shown significant promise as anticonvulsants. They have been found to be selective antagonists of strychnine-induced convulsions, suggesting a potential role as antispasmodic agents. One specific compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, demonstrated in vivo reduction of hyperreflexia in rats, suggesting a potential application in treating spasticity without directly displacing strychnine binding in vitro (Kane et al., 1994).
  • Additionally, certain triazole compounds have been studied for their neuroprotective effects, especially against ethanol-induced oxidative stress in mouse brain and liver tissues. Some of these compounds were found to effectively ameliorate the peroxidative injury caused by ethanol, suggesting a potential therapeutic application in preventing or mitigating oxidative stress-related conditions (Aktay et al., 2005).

Anti-Inflammatory and Ulcerogenic Activity

  • Triazole derivatives have also been explored for their anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory and ulcerogenic activity of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, revealing significant anti-inflammatory effects comparable to standard drugs but with reduced ulcerogenic effects (Mousa, 2012).
  • Another study synthesized a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, finding that many of these compounds showed significant anti-inflammatory activity, comparable or even superior to standard drugs, and importantly, without ulcerogenic activity (Rabea et al., 2006).

Potential Antidepressant Properties

  • Some 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for potential antidepressant activity. Certain compounds in this series were found to be potent antagonists of specific types of hypothermia and ptosis in mice, suggesting their potential as antidepressant agents. However, their mechanism of action appeared not to be associated with norepinephrine uptake or monoamine oxidase inhibition, indicating a unique pathway for their antidepressant effects (Kane et al., 1988).

Broad Spectrum of Biological Activities

  • Triazole derivatives have been recognized for their broad range of biological activities, leading to significant interest in their development as new drugs. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases. The vast array of potential applications highlights the importance of triazoles in drug development and the need for continued research in finding new and efficient preparations for these compounds (Ferreira et al., 2013).

Future Directions

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFKWILXVDBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649889
Record name 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

CAS RN

805179-91-3
Record name 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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